2-Phenyl-1,4-diazabicyclo[2.2.2]octane 2-Phenyl-1,4-diazabicyclo[2.2.2]octane
Brand Name: Vulcanchem
CAS No.: 115609-00-2
VCID: VC20827226
InChI: InChI=1S/C12H16N2/c1-2-4-11(5-3-1)12-10-13-6-8-14(12)9-7-13/h1-5,12H,6-10H2
SMILES: C1CN2CCN1CC2C3=CC=CC=C3
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

2-Phenyl-1,4-diazabicyclo[2.2.2]octane

CAS No.: 115609-00-2

Cat. No.: VC20827226

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1,4-diazabicyclo[2.2.2]octane - 115609-00-2

Specification

CAS No. 115609-00-2
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 2-phenyl-1,4-diazabicyclo[2.2.2]octane
Standard InChI InChI=1S/C12H16N2/c1-2-4-11(5-3-1)12-10-13-6-8-14(12)9-7-13/h1-5,12H,6-10H2
Standard InChI Key FCCQUKLZAKFQEK-UHFFFAOYSA-N
SMILES C1CN2CCN1CC2C3=CC=CC=C3
Canonical SMILES C1CN2CCN1CC2C3=CC=CC=C3

Introduction

Basic Characteristics and Properties

Chemical Identity and Structure

2-Phenyl-1,4-diazabicyclo[2.2.2]octane, with CAS number 115609-00-2, belongs to the class of bicyclic nitrogen compounds. Its molecular formula is C₁₂H₁₆N₂, containing a phenyl group attached to the 2-position of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold . The compound has a molecular weight of 188.27 g/mol and features a three-dimensional bicyclic structure with two nitrogen atoms at the 1,4 positions. This structure gives the compound distinctive chemical and physical properties that differentiate it from other nitrogen-containing heterocycles.

Physical and Chemical Properties

The physical and chemical properties of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane are summarized in the table below:

PropertyValueSource
Molecular Weight188.27 g/mol
Molecular FormulaC₁₂H₁₆N₂
XLogP31.4
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass188.131348519
CAS Number115609-00-2
IUPAC Name2-phenyl-1,4-diazabicyclo[2.2.2]octane
Standard InChIInChI=1S/C12H16N2/c1-2-4-11(5-3-1)12-10-13-6-8-14(12)9-7-13/h1-5,12H,6-10H2
Standard InChIKeyFCCQUKLZAKFQEK-UHFFFAOYSA-N
SMILESC1CN2CCN1CC2C3=CC=CC=C3

The compound's LogP value of 1.4 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic character that can be advantageous in various applications . With two nitrogen atoms serving as hydrogen bond acceptors, the molecule has potential for interactions with hydrogen bond donors, contributing to its chemical reactivity and potential applications in catalysis.

Synthesis Methods

Related Synthetic Methodologies

For related 2,3-disubstituted DABCO derivatives, racemic compounds are synthesized from readily accessible piperazines with yields of 50-64% through cyclization using ethylene bromide, triethylamine, and KI at 80°C . This methodology suggests possible synthetic routes for 2-Phenyl-1,4-diazabicyclo[2.2.2]octane, potentially starting from appropriately substituted piperazine precursors. The cyclization step is crucial in forming the bicyclic structure characteristic of DABCO derivatives .

Chemical Reactivity

Nucleophilic Character

The chemical reactivity of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane is primarily attributed to its nucleophilic nature, which stems from the presence of nitrogen atoms in the bicyclic structure. The parent compound, DABCO, is known for its strong nucleophilicity and ability to act as a leaving group in various organic reactions, and these properties are likely modified by the presence of the phenyl substituent in the 2-position.

Comparative Reactivity with DABCO

The parent compound DABCO has been extensively employed as a base or catalyst in various reactions including sulfonylation of alcohols, Morita-Baylis-Hillman reactions, [3+3]-cycloadditions, and cross-coupling reactions . The phenyl substitution in 2-Phenyl-1,4-diazabicyclo[2.2.2]octane likely modifies these catalytic properties by altering the electronic and steric environment around the nitrogen atoms.

DABCO derivatives have shown interesting reactivity patterns. For instance, quaternary ammonium salts derived from DABCO can undergo ring-opening reactions with nucleophiles such as phenols in polyethyleneglycol or diglyme at high temperatures, yielding piperazine products . Similarly, sulfonylation of DABCO involving charge-transfer complex formation with electron-withdrawing aryl sulfonyl chlorides facilitates C-N bond cleavage under mild conditions .

Structural Variations and Related Compounds

Relationship to Parent Compound

2-Phenyl-1,4-diazabicyclo[2.2.2]octane is a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane), which has the molecular formula C₆H₁₂N₂ . The phenyl substitution at the 2-position introduces additional structural complexity and potentially modifies the chemical behavior of the parent compound. The parent DABCO structure consists of a bicyclic system with two nitrogen atoms positioned at the bridgehead positions, creating a rigid three-dimensional framework .

Other DABCO Derivatives

Various other DABCO derivatives have been reported, including:

  • 2,3-Disubstituted DABCO derivatives with aryl substituents, which have been synthesized in both racemic and enantiomerically enriched forms .

  • DABCO-bis(sulfur dioxide) adduct (1,4-diazoniabicyclo[2.2.2]octane-1,4-disulfinate), which represents another type of functionalized DABCO derivative with distinct properties .

  • Quaternary ammonium salts derived from DABCO, which undergo interesting ring-opening reactions with various nucleophiles .

These related compounds demonstrate the versatility of the DABCO scaffold and the potential for developing compounds with diverse properties and applications through strategic functionalization.

Future Research Directions

Methodological Developments

Advancements in synthetic methodologies could focus on developing more efficient and selective routes to 2-Phenyl-1,4-diazabicyclo[2.2.2]octane and related derivatives. Potential approaches include:

  • Development of enantioselective synthesis methods to access optically pure forms of the compound.

  • Exploration of green chemistry approaches to improve the sustainability of its synthesis.

  • Investigation of novel functionalization strategies to further elaborate the basic structure.

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